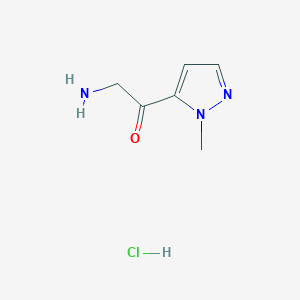

2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one hydrochloride

Description

Properties

IUPAC Name |

2-amino-1-(2-methylpyrazol-3-yl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.ClH/c1-9-5(2-3-8-9)6(10)4-7;/h2-3H,4,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHPTMAZPHAJDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one hydrochloride typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with an appropriate amine under acidic conditions. The reaction is usually carried out in ethanol as a solvent, with the addition of hydrochloric acid to facilitate the formation of the hydrochloride salt. The reaction mixture is stirred at room temperature for several hours, followed by the addition of a base such as sodium bicarbonate to neutralize the excess acid. The product is then isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and high yield. The purification process may involve additional steps such as chromatography to remove impurities and obtain a highly pure product .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base such as triethylamine

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted pyrazole derivatives

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one hydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with appropriate reagents to form the desired compound. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Research indicates that this compound exhibits various biological activities, including antimicrobial, antifungal, and antioxidant properties.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogens, including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating potent antibacterial properties.

Table 2: Antimicrobial Activity Results

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Pharmaceutical Applications

The compound is being investigated for its potential as a therapeutic agent in treating various conditions. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.

Case Study: Anticancer Potential

In a recent study, the compound was tested for anticancer activity against several cancer cell lines. The results indicated that it could inhibit cell proliferation significantly, suggesting its potential as an anticancer agent.

Agricultural Applications

Beyond medicinal uses, this compound shows promise in agricultural applications. Its ability to act as a growth regulator has been explored in various crops.

Case Study: Growth Regulation in Plants

Research demonstrated that applying this compound at specific concentrations enhanced growth rates and yield in certain plant species. This effect is attributed to its role in modulating hormonal pathways within plants.

Materials Science Applications

The compound's unique chemical properties make it suitable for developing novel materials. Its incorporation into polymers has been studied for enhancing mechanical properties and thermal stability.

Table 3: Material Properties of Polymers Containing the Compound

| Property | Control Polymer | Polymer with Compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Stability (°C) | 200 | 220 |

Mechanism of Action

The mechanism of action of 2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. For example, it may act as an inhibitor of certain kinases, which are involved in cell signaling and regulation .

Comparison with Similar Compounds

Structural Analogues

1-(1H-Pyrazol-5-yl)ethan-1-one Hydrochloride

- Molecular Formula : C₅H₇ClN₂O

- Molecular Weight : 146.57 g/mol

- Key Differences: Lacks the methyl group at the pyrazole 1-position and the amino group on the ethanone.

- Used in crystallography studies due to its simple structure .

2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one Hydrochloride (bk-2C-B)

- Molecular Formula: C₁₀H₁₃BrClNO₃

- Molecular Weight : 310.58 g/mol

- Key Differences : Substituted phenyl ring instead of pyrazole; bromo and methoxy groups enhance lipophilicity.

- Applications : Psychoactive properties due to structural similarity to amphetamines. Highlighted in forensic studies for its pyrolysis products .

1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)ethan-1-one

- Molecular Formula : C₁₁H₁₀N₂O₂

- Molecular Weight : 202.21 g/mol

- Key Differences: Phenyl and hydroxy substituents on the pyrazole alter electronic properties. No hydrochloride salt or amino group.

- Synthesis : Prepared via acetylation of 5-hydroxy-1-phenylpyrazole, demonstrating the role of substituents in directing reactivity .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility (Polar Solvents) | Key Functional Groups |

|---|---|---|---|

| Target Compound | 160.61 | High (HCl salt) | Methylpyrazole, amino ketone |

| 1-(1H-Pyrazol-5-yl)ethan-1-one HCl | 146.57 | Moderate | Pyrazole, ketone |

| bk-2C-B | 310.58 | Low (lipophilic) | Bromo, methoxy, amino ketone |

| 1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)ethanone | 202.21 | Low | Phenyl, hydroxy, ketone |

Key Observations :

- The hydrochloride salt in the target compound improves solubility compared to neutral analogues like bk-2C-B.

- Methyl and amino groups enhance hydrogen-bonding capacity, influencing crystalline packing (relevant for X-ray studies using SHELX software ).

Pharmacological and Forensic Relevance

- Psychoactive Potential: Structural parallels to bk-2C-B suggest possible CNS activity, though this remains unconfirmed .

- Forensic Detection: Amino ketone hydrochlorides are detectable via GC/MS and LC-MS/MS, as seen in studies on bk-2C-B pyrolysis .

Biological Activity

2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one hydrochloride (CAS Number: 173038-53-4) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound's molecular formula is , with a molar mass of approximately 175.62 g/mol. It exists as a hydrochloride salt, which enhances its solubility and stability in biological systems. The compound's structure features a pyrazole ring, which is known for its diverse pharmacological properties.

Research indicates that compounds containing pyrazole moieties often interact with various biological targets, including receptors and enzymes. The specific mechanisms of action for this compound include:

- Inhibition of Enzymes : It has been reported to inhibit certain kinases involved in cell signaling pathways, which may contribute to its anti-cancer properties.

- Modulation of Receptors : The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing neurological pathways.

Biological Activities

The biological activities associated with this compound can be categorized into several key areas:

Anticancer Activity

Several studies have investigated the anticancer potential of pyrazole derivatives. For instance, derivatives similar to 2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one have shown promising results against various cancer cell lines through mechanisms such as:

- Induction of apoptosis.

- Inhibition of tumor cell proliferation.

A notable study demonstrated that pyrazole derivatives exhibited significant cytotoxicity against human lung cancer cells (A549), with IC50 values in the micromolar range .

Neuroprotective Effects

Research has suggested that compounds like this compound may exert neuroprotective effects by modulating glutamate receptors. This modulation can help prevent excitotoxicity, a process implicated in neurodegenerative diseases.

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of this compound:

Q & A

Q. Optimization Strategies :

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Reaction Temp. | 100–120°C | Higher temps improve cyclization efficiency |

| Solvent | DCM/EtOH | Anhydrous conditions reduce side reactions |

| Catalyst Loading | 5–10 mol% | Excess may lead to over-reduction |

Validation : Monitor intermediates via TLC and confirm final product purity by HPLC (>98%) .

Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Basic Research Question

A combination of spectroscopic and crystallographic methods is essential:

-

NMR Spectroscopy :

-

Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ at m/z 182.1 (free base) and 218.5 (hydrochloride).

-

X-ray Crystallography : Use SHELXL for refinement to resolve hydrogen-bonding networks and confirm the hydrochloride salt structure. Key refinement parameters include:

SHELXL Parameter Value Purpose R1 <0.05 Model accuracy wR2 <0.10 Weighted residuals Flack Parameter ~0.0 Chirality validation

How can researchers address contradictions between experimental and computational spectroscopic data?

Advanced Research Question

Discrepancies often arise from dynamic processes (e.g., tautomerism) or protonation states:

- Tautomerism in Pyrazole : Use variable-temperature (VT) NMR to observe equilibrium between 1H-pyrazole and 2H-pyrazole tautomers.

- Salt Effects : Solvent polarity (e.g., DMSO vs. CDCl₃) may shift NH₂ proton signals due to hydrogen bonding .

- Validation : Compare experimental IR carbonyl stretches (1650–1700 cm⁻¹) with DFT-calculated vibrational modes (B3LYP/6-31G* basis set).

Case Study : In structurally similar compounds (e.g., 2-amino-1-(2,4-difluorophenyl)ethanone hydrochloride), discrepancies in NH₂ chemical shifts were resolved via X-ray, revealing intermolecular H-bonding with chloride .

What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question

- DFT Calculations : Use Gaussian09 with M06-2X/cc-pVTZ to model transition states for nucleophilic attack at the ketone group.

- Reactivity Descriptors :

- Fukui indices (ƒ⁻) identify electrophilic sites (e.g., carbonyl carbon).

- Natural Bond Orbital (NBO) analysis quantifies charge distribution.

- Validation : Compare predicted activation energies with experimental kinetics (e.g., pseudo-first-order rate constants in EtOH/H₂O) .

How does the hydrochloride salt form influence stability under varying storage conditions?

Advanced Research Question

-

Stability Studies :

Condition Degradation Pathway Analytical Method High Humidity Hydrolysis of NH₂ group HPLC (monitor free base) Light Exposure Ketone photo-oxidation UV-Vis (λ 280 nm) Elevated Temp. Pyrazole ring cleavage TGA/MS

Best Practices : Store in airtight containers at 2–8°C with desiccants. Accelerated stability testing (40°C/75% RH for 6 months) confirms shelf-life >2 years.

What strategies resolve low crystallinity issues during X-ray analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.